Corydamine
Overview
Description
Corydamine is a 3-arylisoquinoline alkaloid . It is a potent DNA topoisomerase I/II inhibitor . Corydamine has anti-cancer activity . It is sourced from the tubers of Corydalis incisa .
Physical And Chemical Properties Analysis
Corydamine has a molecular weight of 350.4 g/mol . It is a crystalline powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Corydamine, identified within Corydalis species, demonstrates notable analgesic and anti-inflammatory properties. Studies reveal that constituents of Corydalis taliensis and Corydalis incisa contain Corydamine with potential therapeutic implications in pain management and inflammation reduction without focusing on drug dosage or adverse reactions (Luo Sd & Wu Sb, 1982); (G. Nonaka & I. Nishioka, 1973).
Antimalarial Activity
A study on Corydalis dubia, a Bhutanese traditional medicine, uncovered that its alkaloids, including Corydamine, exhibit potential antimalarial activity. This finding supports its ethnopharmacological use against infections resembling malarial symptoms (P. Wangchuk et al., 2012).
Cytotoxicity and Potential in Cancer Treatment
Research on Corydalis turtschaninovii identified new alkaloids alongside Corydamine showing cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy (Ki Hyun Kim et al., 2010).
Enzyme Inhibition for Drug Interactions
Corydaline, closely related to Corydamine, has been studied for its ability to inhibit various human cytochrome P450 and UDP-glucuronosyltransferase enzymes, indicating potential significance in the pharmacokinetic modulation of drug interactions (H. Ji et al., 2011).
Neuroprotective Effects and Addiction Treatment Potential
Corydaline and l-tetrahydropalmatine, found in Corydalis, have been shown to attenuate morphine-induced conditioned place preference and alter neurotransmitter receptor expression in rats, offering insights into their therapeutic potential in preventing opioid abuse and addiction (Wei-ning Jiang et al., 2020).
Safety And Hazards
The safety data sheet for Corydamine suggests that it should be handled with care . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also recommended to use personal protective equipment when handling Corydamine .
properties
IUPAC Name |
2-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16-6-12-2-3-17-20(26-11-23-17)15(12)9-22-16/h2-3,6-9,21H,4-5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHAIQHZMVRBJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corydamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.